molecular formula C7H11N3O2 B13290773 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoic acid

2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoic acid

Cat. No.: B13290773
M. Wt: 169.18 g/mol
InChI Key: JXMFOVOVDCFJTH-UHFFFAOYSA-N
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Description

2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoic acid is a compound that features an imidazole ring, a common structure in many biologically active molecules The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can modify the imidazole ring or the amino group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, influencing enzyme activity. Additionally, the compound can participate in hydrogen bonding and electrostatic interactions, affecting the function of proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    Histidine: An essential amino acid with a similar imidazole ring structure.

    Imidazole: A simpler compound that forms the core structure of 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoic acid.

    Histamine: A biologically active amine derived from histidine, involved in immune responses.

Uniqueness

This compound is unique due to the presence of both an amino group and a propanoic acid group attached to the imidazole ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-amino-3-(2-methylimidazol-1-yl)propanoic acid

InChI

InChI=1S/C7H11N3O2/c1-5-9-2-3-10(5)4-6(8)7(11)12/h2-3,6H,4,8H2,1H3,(H,11,12)

InChI Key

JXMFOVOVDCFJTH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC(C(=O)O)N

Origin of Product

United States

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